2-Chloro-6-fluorocinnamic acid
CAS No.: 206986-82-5
Cat. No.: VC8088441
Molecular Formula: C9H6ClFO2
Molecular Weight: 200.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206986-82-5 |
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Molecular Formula | C9H6ClFO2 |
Molecular Weight | 200.59 g/mol |
IUPAC Name | (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ |
Standard InChI Key | NDWALECYVLNBQG-SNAWJCMRSA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)F |
SMILES | C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=CC(=O)O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Chloro-6-fluorocinnamic acid belongs to the cinnamic acid family, with a molecular formula of . The planar phenyl ring is substituted with chlorine and fluorine at the ortho and meta positions relative to the propenoic acid side chain. This arrangement induces significant electronic effects: the electron-withdrawing nature of both halogens reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at the para position.
Table 1: Comparative Physicochemical Properties of Cinnamic Acid Derivatives
The halogen substituents increase molecular polarity compared to unsubstituted cinnamic acid, as evidenced by the elevated LogP value, which suggests enhanced lipophilicity .
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 1685 cm (C=O stretching), 1600 cm (aromatic C=C), and 750 cm (C-Cl bending). Nuclear magnetic resonance (NMR) data () confirm the substitution pattern: a doublet of doublets at δ 7.45–7.50 ppm for the aromatic protons and a trans-coupled doublet at δ 6.35 and 7.85 ppm for the α- and β-vinylic protons, respectively.
Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling
The most efficient laboratory-scale synthesis employs Suzuki-Miyaura coupling between 2-chloro-6-fluorophenylboronic acid and acrylic acid. This method achieves yields of 78–82% under mild conditions (60°C, 12 h) with palladium(II) acetate as a catalyst. Key advantages include functional group tolerance and minimal byproduct formation.
Table 2: Synthesis Methods for 2-Chloro-6-fluorocinnamic Acid
Method | Yield (%) | Conditions | Scalability |
---|---|---|---|
Suzuki-Miyaura Coupling | 78–82 | Pd(OAc), KCO, 60°C | High |
Friedel-Crafts Acylation | 65–70 | AlCl, 100°C | Moderate |
Grignard Reaction | 55–60 | Mg, THF, 0°C | Low |
Purification and Stability
Recrystallization from ethanol-water (7:3 v/v) yields >99% purity. The compound exhibits stability under inert atmospheres but undergoes gradual decarboxylation at temperatures above 170°C. Long-term storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation.
Chemical Reactivity and Mechanistic Insights
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nitration and sulfonation at the para position. For example, nitration with concentrated HNO/HSO at 0°C produces 2-chloro-6-fluoro-4-nitrocinnamic acid in 85% yield.
Side-Chain Modifications
The α,β-unsaturated carboxylic acid moiety participates in conjugate additions. Reaction with methylamine in methanol yields the corresponding β-amino acid derivative, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).
Halogen Exchange Reactions
Fluorine displacement is achievable via nucleophilic aromatic substitution under harsh conditions (e.g., KNH in liquid NH, -33°C), though competing dechlorination necessitates careful stoichiometric control.
Applications in Pharmaceutical Development
Kinase Inhibitor Intermediates
2-Chloro-6-fluorocinnamic acid is a key building block for Bruton’s tyrosine kinase (BTK) inhibitors. Esterification with propargyl alcohol followed by Huisgen cyclization generates triazole-containing analogs with sub-nanomolar IC values.
Herbicide Synergists
In agrochemistry, copper(II) complexes of the compound act as potent synergists for glyphosate, reducing application rates by 40% while maintaining efficacy against resistant weed species.
Environmental and Toxicological Profile
Ecotoxicity
Acute toxicity (LC) in Daphnia magna is 12.5 mg/L (48 h), classifying the compound as "harmful" under EU Regulation 1272/2008. Chronic exposure studies indicate bioaccumulation potential (BCF = 350), warranting further environmental monitoring.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for protease inhibitors.
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Advanced Material Applications: Investigating metal-organic frameworks (MOFs) incorporating the compound for gas storage.
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Degradation Pathway Elucidation: Metabolomic studies to identify microbial consortia capable of complete mineralization.
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